molecular formula C15H11N3 B1328212 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile CAS No. 1030421-56-7

1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile

Cat. No.: B1328212
CAS No.: 1030421-56-7
M. Wt: 233.27 g/mol
InChI Key: NYKSRSOKTTYSBQ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1H-indole-4-carbonitrile is a heterocyclic compound that combines the structural features of pyridine and indole. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile typically involves the reaction of 3-(pyridin-3-ylmethyl)indole with cyanogen bromide under basic conditions. The reaction proceeds through the nucleophilic substitution of the bromine atom by the indole nitrogen, forming the desired carbonitrile compound. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1H-indole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-3-ylmethyl)-1H-indole-4-carbonitrile is unique due to its combination of the indole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new drugs and other bioactive molecules .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c16-9-13-4-1-5-15-14(13)6-8-18(15)11-12-3-2-7-17-10-12/h1-8,10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKSRSOKTTYSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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